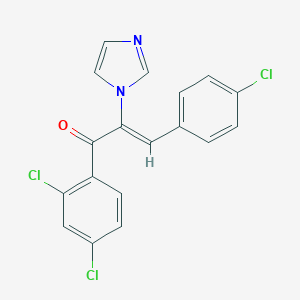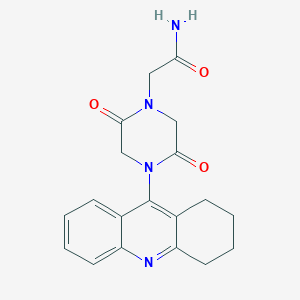
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, commonly known as PTAC, is a derivative of acridine. PTAC has been widely studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Mécanisme D'action
PTAC exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerases, which are enzymes that are involved in the regulation of DNA structure and function. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. PTAC has also been shown to inhibit the activity of other enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PTAC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of DNA topoisomerases, and inhibit the activity of histone deacetylases. PTAC has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PTAC in lab experiments include its ability to inhibit the activity of DNA topoisomerases and induce apoptosis in cancer cells. PTAC has also been shown to have anti-inflammatory properties and to protect against oxidative stress. However, the limitations of using PTAC in lab experiments include its potential toxicity and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for the study of PTAC. One direction is the optimization of its synthesis method to improve yields and purities. Another direction is the development of more potent derivatives of PTAC that can be used as anti-cancer agents. Additionally, the potential use of PTAC as an anti-inflammatory agent and as a treatment for neurodegenerative diseases should be further explored. Finally, the potential toxicity of PTAC should be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
PTAC can be synthesized through a multi-step process that involves the reaction of 9-aminoacridine with piperazine to form 9-(piperazin-1-yl)acridine. This intermediate compound is then reacted with acetic anhydride to form the final product, PTAC. The synthesis of PTAC has been optimized and improved over time, resulting in higher yields and purities.
Applications De Recherche Scientifique
PTAC has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for cancer cell growth and proliferation. PTAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, PTAC has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
123793-07-7 |
|---|---|
Nom du produit |
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)- |
Formule moléculaire |
C19H20N4O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[2,5-dioxo-4-(1,2,3,4-tetrahydroacridin-9-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H20N4O3/c20-16(24)9-22-10-18(26)23(11-17(22)25)19-12-5-1-3-7-14(12)21-15-8-4-2-6-13(15)19/h1,3,5,7H,2,4,6,8-11H2,(H2,20,24) |
Clé InChI |
PGHLMPRIEZEQGY-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CC(=O)N(CC4=O)CC(=O)N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CC(=O)N(CC4=O)CC(=O)N |
Autres numéros CAS |
123793-07-7 |
Synonymes |
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



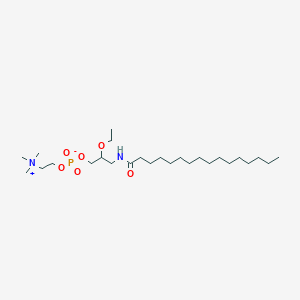
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
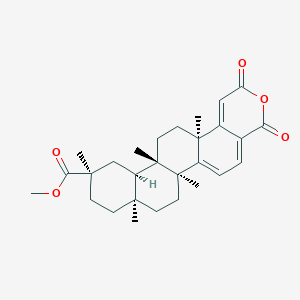

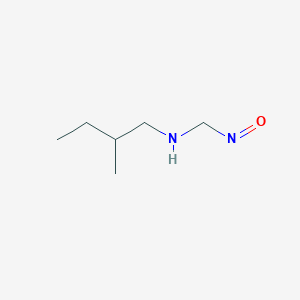

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
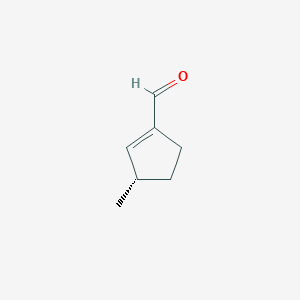
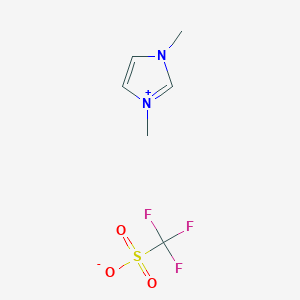
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)


